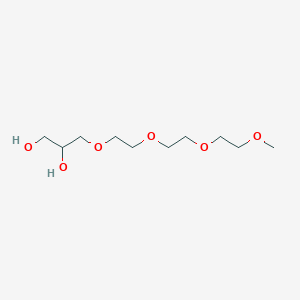
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a bromine and chlorine atom attached to the indole ring, along with a sulfonyl group linked to a methylphenyl moiety
Métodos De Preparación
The synthesis of 4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoindole, 2-chloroaniline, and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The initial step involves the bromination of indole to introduce the bromine atom at the 4-position. This is followed by chlorination to add the chlorine atom at the 2-position. The final step involves the sulfonylation reaction, where 4-methylbenzenesulfonyl chloride reacts with the indole derivative to form the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Techniques like column chromatography and recrystallization are often employed for purification.
Análisis De Reacciones Químicas
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the sulfonyl group to a sulfide.
Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl boronic acids.
Aplicaciones Científicas De Investigación
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s indole core is a common motif in many biologically active molecules. It is studied for its potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole can be compared with other indole derivatives:
4-Bromo-2-chloro-1H-indole: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-Methylsulfonyl-1H-indole: Lacks the bromine and chlorine atoms, affecting its substitution reactions and biological activity.
2-Chloro-1H-indole: Lacks the bromine and sulfonyl groups, leading to different applications and reactivity.
The presence of the bromine, chlorine, and sulfonyl groups in this compound makes it unique and versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H11BrClNO2S |
|---|---|
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H11BrClNO2S/c1-10-5-7-11(8-6-10)21(19,20)18-14-4-2-3-13(16)12(14)9-15(18)17/h2-9H,1H3 |
Clave InChI |
GZHAJJUYBRPOGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Cl)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Bromopropoxy)dibenzo[b,d]furan](/img/structure/B8572953.png)





![N,N-dimethyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide](/img/structure/B8572980.png)



